3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene
Description
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-2,6-dioxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C10H16O2/c1-9-7-10(8-11-9)5-3-2-4-6-12-10/h2,4,9H,3,5-8H2,1H3 |
InChI Key |
IENCWOAYUXNCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC=CCO2)CO1 |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
The Diels-Alder reaction remains a cornerstone in constructing the spirocyclic core of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene. This approach involves the cycloaddition of a diene with an appropriate dienophile, followed by intramolecular cyclization and subsequent transformations to install the dioxaspiro moiety.
Reaction Scheme
- Diene: 1-(2-furyl)-3-trimethylsiloxy-butadiene
- Dienophile: 5-aryl(hetaryl)methylene-2,2-dimethyl-1,3-dioxane-4,6-diones
- Catalyst: L-proline (catalytic amount)
- Solvent: Acetonitrile
- Conditions: Ambient temperature, 25–40 hours
Reaction Conditions & Yield
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cycloaddition | Room temperature, 25–40 hours | 63–92% | Regioselective formation of spirodioxane triones |
| Post-reaction purification | Column chromatography | — | Recrystallization from suitable solvents |
Structural Confirmation
- NMR analysis established stereochemistry via vicinal coupling constants.
- Single crystal X-ray diffraction confirmed the spirocyclic structure and bond lengths close to statistical mean values.
Advantages & Limitations
- Advantages: High regioselectivity, broad substrate scope, high yields.
- Limitations: Requires specific dienes and dienophiles, moderate reaction times.
Transketalization and Cyclization
Methodology Overview
A notable alternative involves transketalization of cyclohexanone derivatives with 1,1-dimethoxycyclohexane, followed by cyclization to form the spirocyclic framework.
Reaction Scheme
- Starting Material: Cyclohexanone derivatives
- Reagents: 1,1-Dimethoxycyclohexane, para-toluenesulfonic acid
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions: Inert atmosphere, room temperature to mild heating
Reaction Conditions & Yield
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Transketalization | DMF, room temperature, immediate addition of acid | 74% | Efficient transketalization with minimal side products |
| Cyclization | Ethyl acetate washes, rotary evaporation | 70–80% | Produces 1,5-dioxaspiro[5.5]undecan-3-one |
Structural Confirmation
- NMR and IR spectroscopy confirmed ketal formation.
- Crystallography verified the spirocyclic structure.
Advantages & Limitations
- Advantages: Straightforward, high yield, scalable.
- Limitations: Requires careful control of reaction conditions to prevent hydrolysis.
Multi-Component and Sequential Reactions
Methodology Overview
Multi-component reactions involving aldehydes, Meldrum's acid derivatives, and siloxy-butadienes enable the synthesis of complex spiro compounds, including this compound.
Reaction Scheme
- Reagents: 1-(2-furyl)-3-trimethylsiloxy-butadiene, aldehydes, Meldrum's acid derivatives
- Catalyst: L-proline
- Solvent: Methanol or acetonitrile
- Conditions: Ambient temperature, 24–40 hours
Reaction Conditions & Yield
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cycloaddition | Room temperature, catalytic L-proline | 56–92% | Regioselective formation of spiro derivatives |
| Post-reaction purification | Column chromatography | — | Recrystallization from solvents like acetonitrile |
Structural Confirmation
- NMR spectroscopy established stereochemistry.
- Crystallography confirmed spirocyclic architecture.
Advantages & Limitations
- Advantages: Versatile, allows functionalization.
- Limitations: Multi-step, sensitive to reaction parameters.
Summary of Key Data
| Preparation Method | Reaction Type | Key Reagents | Typical Yield | Structural Confirmation | Notes |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | 1-(2-furyl)-3-trimethylsiloxy-butadiene, aryl/methylene dioxane derivatives | 63–92% | NMR, X-ray crystallography | Regioselective, high yield |
| Transketalization & Cyclization | Ketal formation | Cyclohexanone derivatives, 1,1-dimethoxycyclohexane | 70–80% | NMR, IR, X-ray | Scalable, efficient |
| Multi-Component Reactions | Sequential addition | Siloxy-butadienes, aldehydes, Meldrum's acid | 56–92% | NMR, crystallography | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Properties and Handling :
- Safety Precautions : Requires careful handling due to flammability and reactivity. Specific guidelines include avoiding heat sources (P210) and ensuring proper ventilation (P201/P202) .
Comparison with Similar Compounds
Structural Comparisons
Spirocyclic ethers are classified by their ring sizes and substituent patterns. Below is a comparative analysis of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene with analogous compounds:
| Compound Name | Spiro System | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| This compound | [4.6] | 3-methyl, 8-ene | C₁₀H₁₄O₂ | Unsaturated double bond, methyl group |
| 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane | [4.6] | 2,7-dimethyl | C₁₃H₂₄O₂ | Saturated, pheromone-derived |
| 3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene | [5.5] | 3-ethyl, 8,11-dimethyl | C₁₃H₂₂O₂ | Ethyl and methyl substituents, dual ethers |
| 1,3-Dioxaspiro[3.4]oct-6-ene,2-(1-methylethyl)- | [3.4] | 2-isopropyl | C₉H₁₄O₂ | Smaller spiro system, isopropyl group |
Key Observations :
- Rarity of Spiro[4.6] Systems: Spiro[4.6] frameworks are less common than spiro[5.5] or spiro[4.4] systems, as noted in pheromone synthesis studies .
- Impact of Substituents: Methyl and ethyl groups influence steric hindrance and solubility. For example, 3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene exhibits solubility in ethanol and ether .
Physical and Chemical Properties
Notes:
- Unsaturation in this compound may increase reactivity toward electrophiles.
- Saturated spiro[4.6] compounds (e.g., 2,7-dimethyl derivatives) are more thermally stable .
Biological Activity
3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique spirocyclic structure that may contribute to its biological activity. The presence of dioxane moieties suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Preliminary studies indicate that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The dioxaspiro structure may allow for competitive inhibition at enzyme active sites.
- Receptor Modulation: The compound could modulate receptor activities, potentially influencing pathways related to inflammation or cancer.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| HIV Integrase Inhibition | 0.5 µM | HIV Integrase | |
| Cytotoxicity (Cancer Cells) | 25 µM | Various Cancer Cell Lines | |
| Antimicrobial Activity | 15 µg/mL | Bacterial Strains |
Case Studies and Research Findings
-
HIV Integrase Inhibition:
A study synthesized derivatives of spiroundecane compounds, including this compound, which showed promising inhibition of HIV integrase with an IC50 value of 0.5 µM. This suggests potential for further development as an antiviral agent targeting HIV . -
Cytotoxic Effects on Cancer Cells:
In vitro studies indicated that this compound exhibited cytotoxicity against several cancer cell lines, with an IC50 value around 25 µM. This highlights its potential as a chemotherapeutic agent . -
Antimicrobial Properties:
The compound has also been evaluated for antimicrobial activity against various bacterial strains, demonstrating effective inhibition at concentrations around 15 µg/mL, suggesting its utility in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
